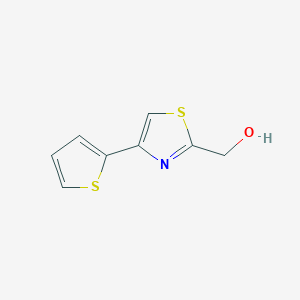

4-(2-Thienyl)-2-thiazolylmethanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7NOS2 |

|---|---|

Molecular Weight |

197.3 g/mol |

IUPAC Name |

(4-thiophen-2-yl-1,3-thiazol-2-yl)methanol |

InChI |

InChI=1S/C8H7NOS2/c10-4-8-9-6(5-12-8)7-2-1-3-11-7/h1-3,5,10H,4H2 |

InChI Key |

VWPSTPSGTWVLJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=N2)CO |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Thienyl 2 Thiazolylmethanol and Its Precursors

Retrosynthetic Analysis of 4-(2-Thienyl)-2-thiazolylmethanol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthetic route.

Identification of Key Disconnection Points

The structure of this compound presents several logical points for disconnection. The most straightforward approach involves two primary strategic cuts.

C-O Bond Disconnection: The primary alcohol functional group (-CH₂OH) on the thiazole (B1198619) ring is a prime candidate for a functional group interconversion (FGI). It can be retrosynthetically traced back to a more stable and synthetically versatile carboxylate ester, specifically ethyl 4-(2-thienyl)thiazole-2-carboxylate . This ester is an ideal precursor as its carbonyl group can be readily reduced to the primary alcohol.

Thiazole Ring Disconnection: The 2,4-disubstituted thiazole core can be disconnected according to the principles of the Hantzsch thiazole synthesis. This is one of the most common and reliable methods for constructing thiazole rings. This disconnection breaks the ring into two key components:

A thioamide that provides the N3, C2, and S1 atoms. For the target molecule, this precursor is ethyl thiooxamate .

An α-haloketone that supplies the C4 and C5 atoms. In this case, the precursor is 2-bromo-1-(thiophen-2-yl)ethan-1-one .

This leads to simple starting materials: 2-acetylthiophene (B1664040) (for the α-haloketone) and ethyl thiooxamate.

Development of Novel Synthetic Routes to this compound

Based on the retrosynthetic analysis, a logical multi-step pathway can be devised. Furthermore, the potential for one-pot strategies exists to streamline the process.

Multi-Step Synthesis Pathways

A robust, step-by-step synthesis can be proposed, ensuring purification of intermediates at each stage to maximize the purity of the final product.

Step 1: Bromination of 2-Acetylthiophene The synthesis begins with the α-bromination of 2-acetylthiophene to produce the key α-haloketone intermediate, 2-bromo-1-(thiophen-2-yl)ethan-1-one.

| Reactant | Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Acetylthiophene | Cupric Bromide (CuBr₂) | Ethanol (B145695)/Chloroform | Reflux | High | researchgate.net |

Step 2: Hantzsch Thiazole Synthesis The synthesized 2-bromo-1-(thiophen-2-yl)ethan-1-one is then reacted with ethyl thiooxamate in a classic Hantzsch condensation to form the thiazole ring, yielding the ester precursor, ethyl 4-(2-thienyl)thiazole-2-carboxylate.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-bromo-1-(thiophen-2-yl)ethan-1-one | Ethyl thiooxamate | Ethanol | Reflux, ~2-4 hours | Good to High | youtube.comgoogle.com |

Step 3: Reduction of the Ester The final step is the reduction of the ester group in ethyl 4-(2-thienyl)thiazole-2-carboxylate to the primary alcohol, this compound. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄) are effective for this transformation.

| Reactant | Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 4-(2-thienyl)thiazole-2-carboxylate | Sodium Borohydride (NaBH₄) | Ethanol or Methanol (B129727) | Room Temperature | High |

One-Pot Synthesis Strategies

To improve efficiency, reduce waste, and shorten reaction times, a one-pot synthesis can be employed. Several studies have demonstrated the success of one-pot, multi-component reactions for synthesizing thiazole derivatives. chemicalbook.comnih.gov In this approach, 2-acetylthiophene could first be brominated in situ, followed by the addition of ethyl thiooxamate without isolating the bromo-intermediate. While this telescoping of the first two steps is feasible, the subsequent reduction would likely require a separate step due to the incompatibility of the reducing agents with the initial reaction conditions.

A plausible one-pot Hantzsch reaction could involve mixing the α-haloketone, a thioamide, and another component, often an aldehyde, to build more complex structures in a single step. chemicalbook.comnih.gov For the specific synthesis of this compound, a direct one-pot approach is less straightforward but could potentially be developed with further research.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing the synthesis of this compound primarily focuses on the key Hantzsch thiazole formation step.

Catalyst and Solvent Selection: Research into Hantzsch synthesis has shown that the choice of solvent and catalyst can significantly impact reaction outcomes. While often performed in ethanol without a catalyst, studies have explored various conditions. For instance, using silica-supported tungstosilicic acid as a reusable catalyst in a one-pot procedure has been shown to produce high yields of Hantzsch thiazole derivatives. chemicalbook.comnih.gov Solvents such as 1-butanol, 2-propanol, and even water have been successfully used, with the choice affecting reaction time and temperature requirements. chemicalbook.com

Reaction Method: The use of microwave irradiation or ultrasonic activation offers a green chemistry approach to accelerate the synthesis. chemicalbook.comnih.gov These methods can dramatically reduce reaction times from hours to minutes and often lead to higher yields compared to conventional heating. chemicalbook.com For example, a reaction that takes several hours under reflux might be completed in minutes under microwave conditions.

Purity and Work-up: The Hantzsch synthesis is generally a clean reaction. The thiazole product often has poor solubility in the reaction medium upon cooling or neutralization, allowing for easy isolation by simple filtration. researchgate.net This simplifies the purification process and contributes to higher isolated yields.

Solvent Effects on Reaction Efficacy

The choice of solvent plays a critical role in the efficacy of the Hantzsch thiazole synthesis, influencing reaction rates and yields. Studies on the synthesis of various thiazole derivatives have demonstrated that a range of solvents can be employed, with varying degrees of success.

In the synthesis of Hantzsch thiazole derivatives, a mixture of ethanol and water has been found to be an effective, safe, and environmentally benign solvent system. mdpi.comnih.gov The use of a 1:1 (v/v) mixture of ethanol/water at reflux has been shown to provide higher yields compared to using either solvent alone or other alcohols like methanol, 1-butanol, or 2-propanol. mdpi.com While the reaction can proceed in other polar solvents, the ethanol/water mixture often represents an optimal balance of solubility for the reactants and facilitates product formation. For some thiazole syntheses, polar aprotic solvents such as dimethylformamide (DMF) have also been utilized. youtube.com

The following table summarizes the effect of different solvents on the yield of a model Hantzsch thiazole synthesis.

| Solvent System | Temperature | Yield (%) | Reference |

| Water | Reflux | Moderate | mdpi.com |

| Ethanol | Reflux | Moderate | mdpi.com |

| Methanol | Reflux | Moderate | mdpi.com |

| 1-Butanol | Reflux | Low | mdpi.com |

| 2-Propanol | Reflux | Low | mdpi.com |

| Ethanol/Water (1:1) | Reflux | High (up to 87%) | mdpi.com |

| Methanol | 90 °C (Microwave) | High (up to 95%) | researchgate.net |

| Dichloromethane (DCM) | Room Temperature | Low | nih.gov |

| Dimethylformamide (DMF) | Room Temperature | Low | nih.gov |

Catalyst Selection and Loading

The Hantzsch thiazole synthesis can be performed with or without a catalyst. However, the use of a catalyst can significantly improve reaction rates and yields, often allowing for milder reaction conditions. A variety of catalysts have been explored for the synthesis of thiazole derivatives.

Other catalytic systems that have been reported for thiazole synthesis include Lewis acids like aluminum chloride (AlCl₃) loaded on zinc oxide nanoparticles (AlCl₃@ZnO), which has been shown to be effective in solvent-free conditions. rsc.org In some cases, green organocatalysts have also been utilized. researchgate.net For certain variations of the thiazole synthesis, biocatalysts such as lipase (B570770) have been shown to be effective, particularly when combined with ultrasound irradiation. nih.gov

The table below illustrates the impact of catalyst loading on the yield of a model Hantzsch thiazole synthesis using SiW/SiO₂.

| Catalyst Loading (% w/w) | Yield (%) | Reference |

| 5 | Low | mdpi.com |

| 10 | Moderate | mdpi.com |

| 15 | High (up to 87%) | mdpi.com |

| 18 | High (up to 87%) | mdpi.com |

| 20 | High (up to 87%) | mdpi.com |

Temperature and Pressure Parameters

Temperature is a critical parameter in the synthesis of this compound, significantly influencing the reaction rate and the formation of potential byproducts. Conventional methods for Hantzsch thiazole synthesis often involve heating the reaction mixture at reflux for several hours. bepls.com For example, a reaction temperature of 65°C in an ethanol/water mixture has been reported for the synthesis of certain thiazole derivatives. frontiersin.org In other instances, gentle heating to around 100°C in methanol for approximately 30 minutes has been found to be sufficient. youtube.com

Microwave-assisted synthesis offers a significant advantage in terms of temperature control and reaction time. For the synthesis of some N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, optimal yields were achieved by heating at 90°C for 30 minutes in methanol under microwave irradiation. researchgate.net The use of microwave heating can dramatically reduce reaction times from hours to minutes. researchgate.netnih.gov

Pressure is not typically a primary parameter that is varied in conventional batch synthesis of thiazoles, with most reactions being carried out at atmospheric pressure. However, in microwave-assisted synthesis, the reactions are often conducted in sealed vessels, leading to an increase in pressure. This elevated pressure, in conjunction with the high temperature, contributes to the accelerated reaction rates observed in microwave synthesis. researchgate.net

The following table provides a comparison of reaction conditions for different heating methods in thiazole synthesis.

| Heating Method | Temperature | Time | Pressure | Reference |

| Conventional | 65 °C (Reflux) | 2 - 3.5 hours | Atmospheric | frontiersin.org |

| Conventional | 100 °C | 30 minutes | Atmospheric | youtube.com |

| Microwave | 90 °C | 30 minutes | Elevated (in sealed vessel) | researchgate.net |

| Ultrasound | 35 °C | 10 minutes | Atmospheric | nih.gov |

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methodologies for thiazole derivatives, including this compound. bepls.com These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One prominent green strategy is the use of reusable heterogeneous catalysts, such as silica-supported tungstosilisic acid (SiW/SiO₂) mdpi.combepls.com or AlCl₃@ZnO nanoparticles rsc.org, which can be easily recovered and reused, reducing waste and cost. Solvent-free reactions, or "dry media" reactions, represent another important green approach. researchgate.netorganic-chemistry.org These reactions are often facilitated by grinding the reactants together, sometimes with a minimal amount of a non-hazardous liquid to aid mixing, or by using microwave irradiation. researchgate.netroyalsocietypublishing.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. researchgate.netnih.govcem.comresearchgate.net By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically shorten reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles. bepls.comnih.gov For example, the Hantzsch synthesis of some thiazole derivatives has been successfully carried out under microwave irradiation in the absence of a solvent, offering a highly efficient and environmentally friendly protocol. nih.gov

Ultrasound-assisted synthesis is another green technique that has been applied to the formation of thiazoles. mdpi.comnih.govnih.gov Sonication can enhance reaction rates and yields, often at lower temperatures than conventional heating methods. The use of water as a solvent, often in combination with ultrasound or microwave irradiation, is a cornerstone of green thiazole synthesis, as it is a non-toxic, inexpensive, and environmentally benign medium. nih.govbepls.com

The following table highlights some green chemistry approaches for thiazole synthesis.

| Green Approach | Catalyst/Conditions | Solvent | Advantages | Reference |

| Reusable Catalyst | SiW/SiO₂ | Ethanol/Water | Catalyst is recoverable and reusable. | mdpi.combepls.com |

| Solvent-Free | Grinding/Microwave | None | Reduced waste, energy efficient. | researchgate.netorganic-chemistry.orgroyalsocietypublishing.org |

| Microwave-Assisted | Catalyst-free or with catalyst | Various or none | Rapid reaction times, high yields. | researchgate.netnih.govcem.comresearchgate.net |

| Ultrasound-Assisted | Lipase or other catalysts | Water or other green solvents | Enhanced reaction rates at lower temperatures. | mdpi.comnih.govnih.gov |

| "On-Water" Synthesis | Catalyst-free | Water | Environmentally benign, simple workup. | nih.gov |

Purification and Isolation Techniques for this compound

The purification and isolation of this compound from the reaction mixture is a crucial step to obtain a compound of high purity. The choice of purification technique depends on the physical properties of the product and the nature of the impurities present. The most common methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography.

Recrystallization is a widely used technique for purifying solid compounds. The principle of this method is based on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. For a molecule like this compound, which possesses aromatic rings and a hydroxyl group, a polar solvent or a mixture of solvents is likely to be effective. Ethanol is a common choice for the recrystallization of related thiazole derivatives. researchgate.net A mixed solvent system, such as ethanol-water or hexane-ethyl acetate (B1210297), can also be employed to achieve optimal purification. rsc.org The process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to induce the formation of pure crystals, which are then collected by filtration.

Column chromatography is another powerful technique for the purification of organic compounds. This method separates components of a mixture based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel, as a mobile phase is passed through the column. For the purification of thiazole derivatives, a common mobile phase is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate or acetone. researchgate.netresearchgate.net The polarity of the mobile phase can be gradually increased (gradient elution) to effectively separate the desired product from any unreacted starting materials or byproducts. The selection of the appropriate solvent system is often guided by preliminary analysis using thin-layer chromatography (TLC). nih.gov After separation, the fractions containing the pure product are combined, and the solvent is evaporated to yield the purified this compound.

Chemical Reactivity and Transformation Studies of 4 2 Thienyl 2 Thiazolylmethanol

Reactivity Profiling of the Thiazole (B1198619) Moiety

The thiazole ring in 4-(2-Thienyl)-2-thiazolylmethanol is an aromatic heterocycle containing both sulfur and nitrogen atoms. Its reactivity is influenced by the electron-withdrawing nature of the nitrogen atom and the electron-donating potential of the sulfur atom. pharmaguideline.com This creates a nuanced reactivity profile, with certain positions on the ring being more susceptible to either electrophilic or nucleophilic attack.

Electrophilic Aromatic Substitution Reactions

Electrophilic substitution on the thiazole ring is generally directed to the C5 position, which is the most electron-rich carbon atom. pharmaguideline.comnumberanalytics.comwikipedia.org The presence of an electron-donating group at the C2 position can further facilitate electrophilic attack at C5. pharmaguideline.com However, the 2-thienyl substituent at the C4 position can also influence the regioselectivity of these reactions.

Common electrophilic substitution reactions that thiazoles can undergo include:

Nitration: This can be achieved using a mixture of nitric and sulfuric acids. numberanalytics.com For instance, a ruthenium-catalyzed meta-selective C-H nitration of 2-arylthiazoles has been developed using copper(II) nitrate (B79036) trihydrate as the nitro source, yielding meta-nitrated products in good to excellent yields. acs.org

Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are typically used for the halogenation of thiazoles. numberanalytics.com

Sulfonation: Thiazole can be sulfonated to form thiazole-5-sulphonic acid. ias.ac.in

Friedel-Crafts Acylation: This reaction can occur in the presence of a Lewis acid catalyst. numberanalytics.com

The calculated pi-electron density confirms C5 as the primary site for electrophilic substitution. wikipedia.org

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the thiazole ring are less common and typically require the presence of a good leaving group. numberanalytics.com The C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.com Quaternization of the ring nitrogen increases the acidity of the C2-hydrogen, facilitating its removal by a strong base and subsequent reaction with electrophiles. pharmaguideline.com

Examples of nucleophilic substitution reactions on thiazoles include:

SNAr Reactions: Thiazoles with a suitable leaving group can undergo nucleophilic aromatic substitution. numberanalytics.com

Metal-Catalyzed Nucleophilic Substitution: Certain metal catalysts can facilitate these reactions. numberanalytics.com For example, the reaction of 1-chloro-4-R-phthalazines with 4-amino-N-(thiazol-2-yl)benzenesulfonamide proceeds via nucleophilic substitution of the chlorine atom. nih.gov

Interactive Data Table: Reactivity of the Thiazole Moiety

| Reaction Type | Reagents | Position of Attack | Product Type |

| Nitration | HNO₃/H₂SO₄ | C5 | 5-Nitrothiazole derivative |

| Halogenation | NBS or NCS | C5 | 5-Halothiazole derivative |

| Sulfonation | SO₃/H₂SO₄ | C5 | Thiazole-5-sulfonic acid |

| Nucleophilic Substitution | Nu⁻ (with leaving group) | C2 | 2-Substituted thiazole |

Reactivity Profiling of the Thiophene (B33073) Moiety

The thiophene ring is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic attack. nih.gov Its reactivity towards electrophilic substitution is generally greater than that of benzene (B151609). nih.gov

Electrophilic Aromatic Substitution Reactions

Electrophilic substitution on a 2-substituted thiophene ring, such as the one in this compound, predominantly occurs at the C5 position. If the C5 position is blocked, substitution may occur at the C3 position. The sulfur atom in the thiophene ring plays a crucial role in stabilizing the intermediate carbocation formed during electrophilic attack.

Functionalization of the Thiophene Ring

The thiophene ring can be functionalized through various reactions, including:

Arylation: Direct C-H arylation of thiophenes can be achieved at room temperature using a palladium/silver catalytic system. nih.gov This method demonstrates good functional group tolerance and often results in complete regioselectivity. nih.gov

Lithiation: Thiophene can be deprotonated with organolithium reagents like butyl lithium to form 2-lithiothiophene. wikipedia.org This intermediate can then react with various electrophiles to introduce a wide range of functional groups. wikipedia.org

Interactive Data Table: Reactivity of the Thiophene Moiety

| Reaction Type | Reagents | Position of Attack | Product Type |

| Electrophilic Substitution | Electrophile (e.g., Br₂) | C5 | 5-Substituted thiophene derivative |

| Direct C-H Arylation | Aryl halide, Pd/Ag catalyst | C3 or C5 | Arylated thiophene derivative |

| Lithiation | Butyl lithium | C2 | 2-Lithiothiophene |

Reactions Involving the Methanol (B129727) (Hydroxyl) Functional Group

The methanol group attached to the C2 position of the thiazole ring provides a site for a variety of chemical transformations.

Oxidation: The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid. For instance, treatment of aryl and heteroaryl thiazol-2-ylmethanols with sulfuric acid in a dimethoxyethane-water mixture at 80°C can yield the corresponding ketone. researchgate.net The presence of oxygen can improve the yield of this oxidation reaction. researchgate.net

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters. The Steglich esterification, which uses a coupling agent like DCC or DIC in the presence of a catalyst such as DMAP, is a common method for this transformation under mild conditions. nih.gov Another method involves the use of di-2-thienyl carbonate as a coupling reagent. researchgate.net De-esterification can also be achieved using reagents like titanium tetrachloride. google.com

Interactive Data Table: Reactions of the Methanol Group

| Reaction Type | Reagents | Product Type |

| Oxidation | H₂SO₄, DME/H₂O, 80°C | Ketone |

| Esterification | R-COOH, DCC, DMAP | Ester |

| De-esterification | TiCl₄ | Alcohol |

Oxidation Reactions

The secondary alcohol moiety of this compound is susceptible to oxidation, yielding the corresponding ketone, 4-(2-thienyl)-2-thiazolyl ketone. A notable method involves treating the alcohol with sulfuric acid in a dimethoxyethane-water mixture at elevated temperatures (80 °C). researchgate.net This process affords the ketone as the sole product in good yields. researchgate.net Interestingly, the reaction proceeds even in the absence of an external oxidizing agent, though the presence of oxygen can improve yields, suggesting it facilitates the oxidation of an intermediate. researchgate.net

The transformation of aryl and heteroaryl thiazol-2-ylmethanols, including the thienyl analogue, into their corresponding ketones has been demonstrated to be an effective synthetic route. researchgate.net

Table 1: Oxidation of Heteroaryl Thiazol-2-ylmethanols

| Starting Alcohol | Product | Reagents and Conditions | Yield (%) | Reference |

| This compound | 4-(2-Thienyl)-2-thiazolyl ketone | H₂SO₄, DME/H₂O, 80°C | 65 | researchgate.net |

| (4-Phenyl-1,3-thiazol-2-yl)methanol | (4-Phenyl-1,3-thiazol-2-yl)methanone | H₂SO₄, DME/H₂O, 80°C, O₂ | 75 | researchgate.net |

| (4-p-Tolyl-1,3-thiazol-2-yl)methanol | (4-p-Tolyl-1,3-thiazol-2-yl)methanone | H₂SO₄, DME/H₂O, 80°C, O₂ | 78 | researchgate.net |

Esterification and Etherification

Esterification

The hydroxyl group of this compound can undergo esterification with carboxylic acids to form the corresponding esters. Standard esterification methods, such as the Steglich esterification, are applicable. This method utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) and a catalyst, typically 4-(dimethylamino)pyridine (DMAP), to facilitate the reaction under mild conditions. nih.gov For instance, a similar secondary alcohol, (±)-1-(thiophen-2-yl)-hex-5-en-1-ol, was successfully esterified with undec-10-enoyl chloride to produce the target ester. nih.gov Another effective coupling reagent for esterification is di-2-thienyl carbonate (2-DTC), which reacts with carboxylic acids and alcohols in the presence of catalytic DMAP to give esters in high yields. researchgate.net

Table 2: Representative Esterification Conditions

| Method | Coupling Agent / Reagent | Catalyst | Key Features | Reference |

| Steglich Esterification | DCC or DIC | DMAP | Mild conditions, suitable for sensitive substrates. nih.gov | nih.gov |

| Di-2-thienyl carbonate | 2-DTC | DMAP | Proceeds smoothly to afford esters in good-to-high yields. researchgate.net | researchgate.net |

| Acid Chloride Method | Undec-10-enoyl chloride | - | Direct reaction with the alcohol to form the ester. nih.gov | nih.gov |

Etherification

While specific examples for the etherification of this compound are not prevalent in the reviewed literature, standard Williamson ether synthesis conditions are expected to be applicable. This would involve deprotonation of the alcohol with a suitable base (e.g., sodium hydride) to form the corresponding alkoxide, followed by nucleophilic substitution with an alkyl halide to yield the desired ether.

Formation of Carbonyl Derivatives

The primary carbonyl derivative formed from this compound is its oxidation product, 4-(2-thienyl)-2-thiazolyl ketone. researchgate.net This ketone serves as a versatile intermediate for the synthesis of other derivatives. Carbonyl compounds, such as aldehydes and ketones, characteristically react with ammonia (B1221849) derivatives to form stable products with definite melting points, which are useful for identification. uomustansiriyah.edu.iq

For example, the resulting ketone can react with reagents like 2,4-dinitrophenylhydrazine (B122626) to form a 2,4-dinitrophenylhydrazone, or with thiosemicarbazide (B42300) to yield a thiosemicarbazone. uomustansiriyah.edu.iq These reactions typically involve the nucleophilic addition of the amine derivative to the carbonyl carbon, followed by the elimination of a water molecule, often catalyzed by acid. uomustansiriyah.edu.iq

Furthermore, the ketone can be a precursor in homologation reactions, where the carbon chain is extended. nih.gov Photo-induced methods involving the generation of diazo species from N-tosylhydrazone anions of carbonyl compounds can lead to the synthesis of more complex aldehydes and ketones. nih.gov

Table 3: Potential Carbonyl Derivative Reactions

| Carbonyl Compound | Reagent | Derivative Type | General Conditions | Reference |

| 4-(2-Thienyl)-2-thiazolyl ketone | 2,4-Dinitrophenylhydrazine | Hydrazone | Acid catalyst (e.g., H₂SO₄), ethanol (B145695). uomustansiriyah.edu.iq | uomustansiriyah.edu.iq |

| 4-(2-Thienyl)-2-thiazolyl ketone | Thiosemicarbazide | Thiosemicarbazone | Reflux in ethanol. | |

| 4-(2-Thienyl)-2-thiazolyl ketone | N-Tosylhydrazine, then light | Homologated Carbonyl | Photo-excitation of N-tosylhydrazone anion. nih.gov | nih.gov |

Ring-Opening and Ring-Closing Reactions of the Heterocyclic System

The heterocyclic core of this compound, comprising linked thiophene and thiazole rings, can participate in ring-opening and ring-closing reactions, often under specific catalytic conditions.

Ring-Closing Reactions

Ring-closing metathesis (RCM) is a powerful technique for constructing macrocycles. nih.govnih.gov In syntheses related to macrolactone natural products, a strategy involving the esterification of a thienyl carbinol with a long-chain unsaturated acid chloride creates a diene intermediate. nih.gov This intermediate can then undergo RCM using catalysts like Grubbs I or Grubbs II to form a large lactone ring. nih.gov This demonstrates the potential for the thiophene-containing portion of the molecule to be incorporated into larger ring systems.

Ring-Opening Reactions

The thiophene ring itself can undergo ring-opening. For example, interaction of a nitrothieno[3,2-e] researchgate.netnih.govthiazin-4-one derivative with N'-(aryl)benzothiohydrazides in the presence of a base leads to the opening of the thiophene ring, generating a thiolate salt intermediate. dntb.gov.ua While this involves a more complex system, it highlights the reactivity of the thiophene ring under nucleophilic attack.

The thiazole ring system, conversely, can be synthesized via ring-opening and annulation of other heterocycles. For instance, 2,4,5-trisubstituted thiazoles can be formed from the Brønsted acid-promoted reaction between 2H-azirines and thioamides. rsc.org This involves the ring-opening of the azirine, followed by cyclization to form the thiazole ring. rsc.org

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

The oxidation of thiazol-2-ylmethanols to ketones in an acidic aqueous medium has been investigated mechanistically. The data support a mechanism that does not involve direct oxidation of the alcohol. Instead, the reaction is believed to proceed through the formation of a thiazoline (B8809763) intermediate. researchgate.net The presence of oxygen enhances the reaction yield by oxidizing this thiazoline intermediate to the final ketone product. researchgate.net

Mechanistic studies of ring-forming reactions have also been conducted. The Brønsted acid-catalyzed synthesis of substituted thiazoles from 2H-azirines is proposed to involve a sequence of a ring-opening reaction, an annulation (ring-closing) step, and a hydrogen atom rearrangement process. rsc.org The acid catalyst plays a key role in the initial, regioselective ring-opening of the strained 2H-azirine. rsc.org

Derivatization Strategies and Analog Synthesis of 4 2 Thienyl 2 Thiazolylmethanol

Synthesis of Alkylated and Arylated Derivatives

Alkylation and arylation are fundamental strategies to modify the core structure of 4-(2-Thienyl)-2-thiazolylmethanol, introducing new functional groups that can significantly impact its properties. These modifications can be targeted at the hydroxyl group or the heterocyclic rings.

The hydroxyl group of the methanol (B129727) bridge is a prime site for O-alkylation to form ether derivatives. A common and versatile method for this transformation is the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a base, such as sodium hydride, to form a nucleophilic alkoxide, which then undergoes an SN2 reaction with an alkyl halide. libretexts.orglibretexts.org This method is particularly effective for introducing primary alkyl chains. For more complex ethers, the alkoxymercuration-demercuration of alkenes offers an alternative route, following Markovnikov's rule for the addition of the alcohol across the double bond. libretexts.orglibretexts.org

Arylation of the heterocyclic rings can be achieved through modern cross-coupling reactions. Palladium-catalyzed direct C-H arylation is a powerful tool that avoids the need for pre-functionalized starting materials. organic-chemistry.orgacs.org For thiazole (B1198619) derivatives, arylation typically occurs regioselectively at the C5-position. organic-chemistry.orgacs.org Ligand-free palladium acetate (B1210297) (Pd(OAc)₂) has been shown to be an effective catalyst for the direct arylation of thiazoles with a variety of aryl bromides, tolerating a range of functional groups. organic-chemistry.org More recent developments have utilized novel nickel(II) complexes for the C5-arylation of thiazoles under aerobic conditions. chemrxiv.org Similarly, direct arylation techniques have been successfully applied to other electron-withdrawing heterocyclic systems, such as benzo[1,2-d:4,5-d′]bis( unimore.itprepchem.comnih.govthiadiazole), with palladium acetate. nih.gov

| Starting Material | Reagents and Conditions | Product | Reference(s) |

| Thiazole derivative | Aryl bromide, Pd(OAc)₂, K₂CO₃, DMA, 150 °C | 5-Arylthiazole derivative | organic-chemistry.orgacs.org |

| Alcohol | 1. NaH; 2. Alkyl halide | Ether | libretexts.orglibretexts.org |

| Alkene, Alcohol | 1. (CF₃CO₂)₂Hg; 2. NaBH₄ | Ether (Markovnikov addition) | libretexts.orglibretexts.org |

| Thiazole derivative | Aryl bromide, Iminopyridine-based α-diimine nickel(II) complex, 80 °C | C5-Arylated thiazole | chemrxiv.org |

Halogenation and Nitro-Derivatization

The introduction of halogens and nitro groups onto the thienyl-thiazole scaffold provides valuable handles for further functionalization and can significantly modulate the electronic properties of the molecule.

Halogenation of the thiazole and thiophene (B33073) rings can be achieved using various reagents. For thiazole derivatives, regioselective halogenation is often a key challenge. However, methods have been developed to control the position of halogenation. For instance, the "halogen dance" reaction has been observed in 4,5-dihalogeno-2-(sulfur-containing heterocyclyl)thiazoles, where a halogen atom migrates from one position to another under the influence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS).

Nitro-derivatization introduces a strong electron-withdrawing group, which can be a precursor for an amino group through reduction. The nitration of aromatic and heteroaromatic systems is typically achieved using a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the rings. For the this compound scaffold, the electron-rich thiophene ring is a likely site for electrophilic nitration.

| Reaction | Reagents and Conditions | Product | Comments |

| Halogen Dance | LiHMDS | Regioisomerized halogenated thiazole | Allows for halogenation at positions not easily accessible by direct methods. |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted heterocycle | The position of nitration is influenced by the electronic nature of the rings and substituents. |

Introduction of Nitrogen-Containing Functionalities

The incorporation of nitrogen-containing groups, such as amino and azido (B1232118) functionalities, is a common strategy in drug discovery to introduce basic centers, hydrogen bonding capabilities, and reactive handles for further derivatization.

A direct route to an amino -functionalized analog involves the synthesis of 2-amino-4-(5-aminomethyl-2-thienyl)thiazole. This can be achieved by starting with 2-amino-4-(5-acetylaminomethyl-2-thienyl)thiazole hydrochloride and subjecting it to acidic hydrolysis with concentrated sulfuric acid to remove the acetyl protecting group. prepchem.com Another approach involves the Hantzsch thiazole synthesis, where α-haloketones react with thiourea (B124793) to form 2-aminothiazoles. nanobioletters.comresearchgate.net This method allows for the introduction of various substituents on the thiazole ring.

The azido group serves as a versatile precursor for amines via reduction or for the construction of triazoles through cycloaddition reactions. The synthesis of azido-thiazoles can be accomplished through an azido transfer protocol involving the reaction of a heteroaryllithium intermediate with tosyl azide (B81097). nih.gov Alternatively, an azide can be introduced by converting an alcohol to a good leaving group, such as a mesylate, followed by nucleophilic substitution with an azide source like sodium azide. nih.gov

| Functionality | Synthetic Method | Reagents and Conditions | Starting Material Type | Reference(s) |

| Amino | Hydrolysis of Acylamino Group | H₂SO₄, H₂O, heat | Acylamino-substituted thiazole | prepchem.com |

| Amino | Hantzsch Thiazole Synthesis | α-Haloketone, Thiourea | Ketone and Thiourea | nanobioletters.comresearchgate.net |

| Azido | Azido Transfer | 1. n-BuLi; 2. Tosyl azide | Heteroaryl compound | nih.gov |

| Azido | Nucleophilic Substitution | 1. MsCl, Et₃N; 2. NaN₃ | Alcohol | nih.gov |

Synthesis of Heterocyclic Fused Derivatives

Fusing additional heterocyclic rings onto the this compound framework can lead to novel, rigid, and planar structures with unique electronic and biological properties. Common strategies involve the intramolecular cyclization of appropriately functionalized precursors.

One approach is the synthesis of thieno[3,2-d]pyrimidine derivatives. These can be prepared from 2-aminothiophene precursors through a series of reactions, often involving the construction of the pyrimidine (B1678525) ring onto the thiophene. nih.govscielo.br For example, a 2-aminothiophene can be reacted with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by condensation with anilines in a Dimroth rearrangement. scielo.br

Another important class of fused systems is thiazolo[3,2-a]pyrimidines . These are typically synthesized by the intramolecular cyclization of 2-thioxo-dihydropyrimidine derivatives that have been S-alkylated with an α-haloketone. nih.gov Polyphosphoric acid is often used to facilitate the cyclodehydration step. nih.gov Similarly, thiazolo[4,5-b]pyridines can be constructed by annulating a pyridine (B92270) ring onto a thiazole precursor. dmed.org.uanih.gov This can be achieved through multicomponent reactions involving aminothiazole derivatives. dmed.org.ua

| Fused System | General Synthetic Approach | Key Intermediates | Reference(s) |

| Thieno[3,2-d]pyrimidine | Pyrimidine ring formation on a thiophene | 2-Aminothiophene derivatives | nih.govscielo.br |

| Thiazolo[3,2-a]pyrimidine | Intramolecular cyclization | S-alkylated 2-thioxo-dihydropyrimidines | nih.gov |

| Thiazolo[4,5-b]pyridine | Pyridine ring annulation on a thiazole | Aminothiazole derivatives | dmed.org.uanih.gov |

| Thieno[3,2-e] unimore.itprepchem.comnih.govtriazolo[1,5-c]pyrimidine | Oxidative cyclization or condensation | Hydrazinothienopyrimidinone | clockss.org |

| Thiazolo[5,4-d]thiazole | Condensation of dithiooxamide (B146897) with aldehydes | Dithiooxamide, Thiophene-2-carbaldehyde | researchgate.net |

Exploration of Structural Analogues and Bioisosteres

Bioisosteric replacement is a powerful strategy in drug design to improve the potency, selectivity, and pharmacokinetic properties of a lead compound by replacing a functional group with another that has similar physicochemical properties.

The thiophene and thiazole rings in this compound are amenable to bioisosteric replacement. The thiophene ring can be replaced by other five-membered aromatic heterocycles such as furan (B31954) or pyridine, or even a phenyl ring. researchgate.netsigmaaldrich.com The choice of bioisostere can influence the compound's electronic distribution, lipophilicity, and metabolic stability.

| Original Ring | Bioisosteric Replacement(s) | Potential Impact | Reference(s) |

| Thiophene | Furan, Pyridine, Phenyl | Altered electronics, lipophilicity, and metabolism | researchgate.netsigmaaldrich.com |

| Thiazole | 1,2,3-Triazole, 1,2,4-Oxadiazole, 1,3,4-Oxadiazole, Imidazole, Tetrazole | Modified hydrogen bonding, polarity, and biological activity | unimore.itacs.orgrsc.orgnih.gov |

Coordination Chemistry and Ligand Properties of 4 2 Thienyl 2 Thiazolylmethanol

Design Principles for 4-(2-Thienyl)-2-thiazolylmethanol as a Ligand

There is no available literature discussing the design principles of this compound as a ligand for metal coordination.

Identification of Potential Coordination Sites (N, S, O)

No experimental or theoretical studies were found that identify the potential coordination sites of this molecule. Based on its structure, potential donor atoms would include the nitrogen and sulfur atoms of the thiazole (B1198619) ring and the oxygen atom of the methanol (B129727) group. However, without empirical data, this remains a theoretical consideration.

Chelation and Denticity

There is no information available regarding the chelation behavior or the denticity of this compound with metal ions.

Synthesis and Characterization of Metal Complexes

No records of the synthesis or characterization of any metal complexes involving this compound as a ligand were found.

Transition Metal Complexes (e.g., Cu, Ni, Co, Pd, Pt)

No studies reporting the synthesis or characterization of transition metal complexes with this ligand are present in the scientific literature.

Main Group Metal Complexes

There is no published research on the formation of complexes between this compound and main group metals.

Lanthanide and Actinide Complexes

No literature exists describing the synthesis or characterization of lanthanide or actinide complexes with this ligand.

Investigation of Coordination Modes and Geometries

The coordination of this compound to metal centers can occur through several potential donor atoms, including the nitrogen and sulfur atoms of the thiazole ring, the sulfur atom of the thienyl group, and the oxygen atom of the methanol substituent. The actual coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Studies on related thiazole-containing ligands reveal that coordination commonly occurs through the thiazole nitrogen atom. researchgate.netresearchgate.net For instance, in complexes of thiabendazole, which features a thiazole and a benzimidazole (B57391) ring, coordination to various metal ions occurs through the imidazolic and thiazole nitrogen atoms. researchgate.net Similarly, in complexes of 2-(2-pyridyl)imino-N-(2-thiazolin-2-yl)thiazolidine, the metal is coordinated to the thiazoline (B8809763) nitrogen and an imino nitrogen. researchgate.net

The geometry of the resulting metal complexes is dictated by the coordination number of the metal ion and the denticity of the ligands. Tetrahedral and octahedral geometries are commonly observed. For example, complexes of N-(4-phenylthiazol-2-yl)-2-(pyridin-2-yl-methylene) hydrazinecarboxamide with Cu(II), Co(II), and Ni(II) exhibit octahedral geometry, while the Zn(II) complex adopts a tetrahedral geometry. ijper.org Similarly, complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol with various transition metals were found to have tetrahedral geometries, with the exception of the square planar Cu(II) complex. nih.gov In some cases, more distorted geometries are observed, such as the distorted tetrahedral geometry found in cobalt(II) and zinc(II) complexes with 2-(2-pyridyl)imino-N-(2-thiazolin-2-yl)thiazolidine. researchgate.net

Stability and Reactivity of Metal-Ligand Complexes

The stability of metal complexes containing this compound is a crucial aspect influencing their potential applications. The formation of chelate rings, particularly five- or six-membered rings, significantly enhances the stability of the complexes. nih.gov The nature of the metal-ligand bond also plays a vital role. For instance, metal-thiolate bonds are known for their significant role in the stability and reactivity of various enzymatic and synthetic systems. nih.gov

The reactivity of these complexes is diverse. Some complexes exhibit thermal instability, undergoing decomposition upon heating. st-andrews.ac.uk For example, a calcium complex with a thiopyridyl scorpionate ligand was found to be thermally unstable, decomposing to [Ca(S–C5H4N)2(DME)2]. st-andrews.ac.uk In contrast, some ruthenium complexes with thiol-containing ligands demonstrate reversible activation of H2, highlighting the reactive nature of the metal-thiolate bond. nih.gov The reactivity of palladium and platinum complexes with 4-pyridyltellurolate has also been investigated, revealing a range of products depending on the ancillary ligands. researchgate.net

Spectroscopic Analysis of Metal Complexes for Structural Elucidation

Spectroscopic techniques are indispensable for characterizing the structure and bonding in metal complexes of this compound. Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy are particularly informative.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of key functional groups upon complexation are indicative of bonding. For instance, a shift in the C=N stretching vibration of the thiazole ring to a different wavenumber is a strong indicator of coordination through the thiazole nitrogen. rsc.orgchemrevlett.com The appearance of new bands in the far-IR region can often be assigned to metal-ligand stretching vibrations, such as ν(M-N) and ν(M-S), providing direct evidence of coordination. rsc.orgchemrevlett.com In studies of related thiazole derivatives, the C=N stretching vibration is observed in the range of 1570-1654 cm⁻¹. scielo.org.zaresearchgate.net Upon complexation, this band often shows a noticeable shift.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of diamagnetic metal complexes in solution. Chemical shift changes of the ligand's protons and carbons upon coordination provide insights into the binding mode. For example, in the ¹H NMR spectra of thiazole derivatives, the proton of the thiazole ring typically appears as a singlet. researchgate.netnanomedicine-rj.com Upon complexation, the signals of the protons adjacent to the coordinating atoms are expected to shift. The presence of diastereoisomers in solution can also be identified by NMR, as demonstrated in studies of 2-(4-pyridyl)thiazolidine-4-carboxylic acids. nih.gov

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the ligand and the metal complex. The spectra of the free ligand typically show intense bands in the UV region corresponding to π-π* and n-π* transitions. nih.gov Upon complexation, these bands may shift, and new bands may appear in the visible region due to metal-to-ligand charge transfer (MLCT) or d-d transitions. For instance, iron(II) complexes with 4'-(2-thienyl)-terpyridine exhibit a metal-to-ligand charge-transfer band around 550-580 nm. researchgate.net The position and intensity of these bands can provide information about the geometry of the complex and the nature of the metal-ligand interaction.

Table of Spectroscopic Data for Related Thiazole Complexes:

| Complex/Ligand | IR (cm⁻¹) ν(C=N) | ¹H NMR (ppm) | UV-Vis (nm) | Reference |

| 2-arylidenehydrazinyl-4-arylthiazole | ~1570 (azomethine), ~1487 (thiazole) | 7.15 (s, thiazole H), 7.90-8.45 (s, -CH=N-), 12.00-12.50 (s, -NH-) | N/A | researchgate.net |

| 4-(pyridin-2-yl)-2-(2-(pyridin-2-ylmethylene)hydrazinyl)thiazole (L1) | N/A | N/A | 255.0, 365.0 | scienceopen.com |

| [Zn(L1)₂(TsO)₂] | N/A | N/A | N/A | scienceopen.com |

| Thienylazo-thiazole dyes | N/A | N/A | 530 (in DMF) | ekb.eg |

| Thienylazo-thiophene dyes | ~1707 (C=O of ester), 2199 (CN) | 1.34 (t, -CH₃), 2.43 (s, thiophene-CH₃), 4.31 (q, -OCH₂-), 7.21-7.54 (m, Ar-H), 13.47 (s, N-H) | 414-422 | ekb.eg |

Theoretical and Computational Studies on 4 2 Thienyl 2 Thiazolylmethanol and Its Derivatives

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for predicting the properties of molecules. rsc.orgnih.gov These methods are widely applied to understand the fundamental characteristics of thiazole (B1198619) and thiophene (B33073) derivatives. researchgate.netdntb.gov.ua

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of a molecule is typically the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. researchgate.net For molecules with rotatable bonds, such as the one connecting the thiazole and thiophene rings and the bond to the methanol (B129727) group in 4-(2-thienyl)-2-thiazolylmethanol, a conformational analysis is crucial to identify the global minimum energy structure. researchgate.net

In related heterocyclic systems, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine the optimized geometries. nih.gov The planarity or non-planarity of the molecule, as defined by the dihedral angles between the aromatic rings, is a key outcome of this analysis. For instance, in some 2,4-disubstituted thiazoles, the dihedral angle between the thiazole and an adjacent phenyl ring can vary, influencing the extent of π-conjugation. nih.gov A conformational scan, where the energy is calculated for a series of dihedral angles, helps to identify the most stable conformer. researchgate.net For this compound, the rotational barriers around the C-C bond linking the two rings and the C-C bond of the methanol group would be of primary interest.

Table 1: Illustrative Optimized Geometrical Parameters for a Thiazole-Thiophene System (based on related compounds)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Thiazole C=N | ~1.35 | Thiazole C-N-C | ~110 |

| Thiazole C-S | ~1.72 | Thiazole C-S-C | ~90 |

| Thiophene C-S | ~1.71 | Thiophene C-S-C | ~92 |

| C-C (inter-ring) | ~1.48 | ||

| C-O (methanol) | ~1.43 | ||

| O-H (methanol) | ~0.96 |

Note: These are representative values and the actual parameters for this compound would require specific calculations.

Electronic Structure and Molecular Orbital Theory (HOMO-LUMO analysis)

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they determine the molecule's ability to donate and accept electrons, respectively. dntb.gov.uairjweb.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller gap generally implies higher reactivity. nih.gov

For thiazole and thiophene derivatives, DFT calculations are commonly used to determine the energies of these frontier orbitals. nih.govirjweb.com The distribution of the HOMO and LUMO across the molecule can indicate the regions most susceptible to electrophilic and nucleophilic attack. In many similar compounds, the HOMO is often localized on the electron-rich thiophene ring, while the LUMO may be distributed across both the thiazole and thiophene rings. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for a Thiazole-Thiophene Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -0.8 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 5.5 |

Note: These values are illustrative and depend on the specific compound and the level of theory used in the calculation.

Vibrational Frequencies and Infrared Spectroscopy Predictions

Theoretical vibrational analysis can predict the infrared (IR) spectrum of a molecule. researchgate.netiosrjournals.org By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data to confirm the structure of a synthesized compound. mdpi.com DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are frequently used for these calculations. researchgate.netscirp.org

The calculated vibrational frequencies typically correspond to specific bond stretching, bending, and torsional modes within the molecule. For this compound, characteristic vibrations would include the C-H, C=N, C-S, and C-O stretching modes, as well as the O-H stretch of the methanol group. scirp.org Theoretical calculations can aid in the assignment of complex experimental spectra. iosrjournals.org

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. imist.ma Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. imist.maresearchgate.netresearchgate.net

The calculated chemical shifts are typically compared to experimental values to validate the proposed structure. researchgate.net For this compound, predicting the chemical shifts of the protons and carbons in the thiazole and thiophene rings, as well as the methanol group, would be of significant interest for its characterization. The accuracy of these predictions is often improved by performing the calculations on the optimized geometry of the molecule. gaussian.com

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and reactive sites of a molecule. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). irjweb.com

For a molecule like this compound, the MEP surface would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring and the oxygen atom of the methanol group, indicating these are likely sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms, particularly the hydroxyl proton, would be expected to show positive potential.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations can be used to study the behavior of a molecule over time, often in the presence of a solvent or a biological macromolecule. wu.ac.thnih.gov

For this compound, MD simulations could be employed to explore its conformational flexibility in an aqueous environment, to study its interactions with a protein target in drug design research, or to understand its aggregation behavior. rsc.orgnih.gov These simulations rely on a force field, a set of parameters that describes the potential energy of the system, to calculate the forces on each atom and propagate their motion over time. The analysis of the resulting trajectory can provide information on dynamic processes, binding affinities, and the stability of molecular complexes. rsc.org

Conformational Dynamics in Solution

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. In solution, molecules like this compound are not static but exist as an ensemble of interconverting conformers. Understanding these conformational dynamics is crucial.

Theoretical methods, particularly Density Functional Theory (DFT), are employed to predict the stable conformers of a molecule and the energy barriers between them. For heterocyclic systems similar to this compound, DFT calculations have shown that the rotation around the single bonds connecting the aromatic rings and the methanol group gives rise to different low-energy conformers. The relative populations of these conformers are dictated by their free energy differences.

For instance, studies on related thienyl-thiazole hybrids have revealed that the dihedral angle between the thiophene and thiazole rings is a key conformational parameter. The planarity of this system influences the extent of π-conjugation, which in turn affects the electronic and photophysical properties of the molecule. The orientation of the methanol group is also critical, as it can participate in intramolecular hydrogen bonding with the thiazole nitrogen, stabilizing certain conformations. In solution, the dynamic equilibrium between these conformers can be influenced by temperature and the surrounding solvent.

Interaction with Solvents

The solvent environment can significantly impact the structure, stability, and reactivity of a solute molecule. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on molecular properties. psu.edu These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies and the prediction of how the solvent will influence conformational equilibria and reaction pathways.

For a molecule like this compound, with its polar methanol group and heteroaromatic rings, interactions with polar solvents are expected to be significant. The ability of the methanol group to act as both a hydrogen bond donor and acceptor facilitates strong interactions with protic solvents like water and alcohols. These interactions can stabilize the more polar conformers of the molecule.

Theoretical studies on similar heterocyclic compounds have shown that increasing solvent polarity can lead to noticeable changes in molecular geometry and electronic structure. For example, bonds within the molecule can be polarized and lengthened as the solvent polarity increases. jlu.edu.cn The table below illustrates the kind of data that can be generated from computational studies on the effect of different solvents on the properties of a molecule like this compound.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Predicted λmax (nm) |

| Gas Phase | 1 | 2.85 | 280 |

| Chloroform | 4.81 | 3.52 | 288 |

| Acetone | 20.7 | 4.18 | 295 |

| Methanol | 32.7 | 4.55 | 302 |

| DMSO | 46.7 | 4.89 | 308 |

Note: The data in this table is illustrative and based on typical results for similar compounds. It demonstrates the expected trends from computational simulations.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways from reactants to products, including the structures of transient intermediates and transition states.

Transition State Characterization

A transition state represents the highest energy point along a reaction coordinate and is a critical concept in understanding reaction kinetics. Computational methods, particularly DFT, can be used to locate and characterize transition state structures. This involves identifying a stationary point on the potential energy surface that is a maximum in the direction of the reaction coordinate and a minimum in all other directions.

The characterization of a transition state typically involves a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes occurring during the reaction. For reactions involving this compound, such as its synthesis or subsequent transformations, identifying the relevant transition states is key to understanding the reaction's feasibility and rate.

Reaction Pathway Analysis

For example, in a potential synthetic route to a derivative of this compound, computational analysis could compare different possible pathways to determine the most energetically favorable one. This can save significant time and resources in the laboratory by guiding experimental design. Computational studies on the reaction of nitroxyl (B88944) with thiols have demonstrated how different reaction pathways can be favored depending on the environment, a principle that can be applied to reactions involving this compound. qu.edu.qa

Prediction of Reactivity and Selectivity Parameters (e.g., Fukui Functions)

Conceptual DFT provides a framework for quantifying chemical reactivity and selectivity using various descriptors. These parameters are derived from the way the electron density of a molecule changes with the addition or removal of an electron.

One of the most widely used reactivity descriptors is the Fukui function, f(r). researchgate.net This function indicates the propensity of a particular region of a molecule to undergo a nucleophilic or electrophilic attack. The condensed Fukui functions, which assign a value to each atom in the molecule, are particularly useful for predicting regioselectivity.

f+(r) : for nucleophilic attack (where an electron is accepted). A higher value indicates a more electrophilic site.

f-(r) : for electrophilic attack (where an electron is donated). A higher value indicates a more nucleophilic site.

f0(r) : for radical attack.

By calculating the Fukui functions for this compound, one can predict which atoms are most susceptible to reaction. For example, the carbon atoms of the thiophene and thiazole rings, as well as the sulfur and nitrogen heteroatoms, will exhibit different reactivities. The table below presents hypothetical Fukui function values for selected atoms in this compound, illustrating how these parameters can be used to predict reactivity. bas.bg

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| C2 (Thiazole) | 0.15 | 0.05 |

| C5 (Thiazole) | 0.08 | 0.12 |

| N3 (Thiazole) | 0.06 | 0.18 |

| S1 (Thiazole) | 0.03 | 0.09 |

| C2' (Thiophene) | 0.09 | 0.14 |

| C5' (Thiophene) | 0.11 | 0.16 |

| S1' (Thiophene) | 0.04 | 0.11 |

| O (Methanol) | 0.07 | 0.20 |

Note: This data is illustrative and intended to demonstrate the application of Fukui functions. The values indicate the relative reactivity of different atomic sites.

From such data, a chemist could infer, for instance, that the nitrogen and oxygen atoms are the most likely sites for electrophilic attack, while the C2 atom of the thiazole ring is a likely target for a nucleophile. These predictions are invaluable for designing new synthetic routes and understanding the chemical behavior of this compound and its derivatives.

Advanced Spectroscopic and Structural Characterization of 4 2 Thienyl 2 Thiazolylmethanol

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about molecular geometry, bond lengths, bond angles, and the nature of intermolecular interactions that govern the packing of molecules in the solid state.

Determination of Molecular Geometry and Bond Parameters

Currently, there are no published single-crystal X-ray diffraction studies for 4-(2-Thienyl)-2-thiazolylmethanol. Consequently, precise, experimentally determined data on its molecular geometry, including bond lengths and angles, are not available. While data exists for structurally related compounds, such as [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol, direct extrapolation to this compound would be speculative.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Without a crystal structure, a definitive analysis of the intermolecular interactions for this compound is not possible. It can be hypothesized that the molecule possesses a hydroxyl group capable of acting as a hydrogen bond donor and acceptor, and the aromatic thiophene (B33073) and thiazole (B1198619) rings could participate in π-π stacking interactions. researchgate.netresearchgate.net However, the specific nature and geometry of these interactions in the solid state are unknown. Studies on other thienyl and thiazole derivatives have shown the presence of such interactions, which significantly influence their crystal packing. researchgate.net

Tautomeric Form Determination in Solid State

The potential for tautomerism in this compound, though seemingly less probable for this specific structure compared to other heterocyclic systems, can only be definitively determined through experimental means, primarily single-crystal X-ray diffraction or solid-state NMR. As no such data is available, the predominant tautomeric form in the solid state remains unconfirmed.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques, particularly two-dimensional (2D) methods, are crucial for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the connectivity and spatial relationships of atoms within a molecule.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

A thorough search of chemical literature did not yield any publications containing 2D NMR data (COSY, HSQC, HMBC, or NOESY) for this compound. While the principles of these techniques are well-understood, their application to this specific compound has not been reported. libretexts.orglibretexts.org

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings within the thiophene ring, the thiazole ring, and the methanol (B129727) side chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is essential for confirming the connectivity between the thiophene and thiazole rings and the methanol group.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which could help to determine the preferred conformation of the molecule in solution. libretexts.orgresearchgate.net

Without experimental data, a table of 2D NMR correlations cannot be generated.

Solid-State NMR for Polymorph Characterization

Solid-state NMR is a powerful technique for studying the structure and dynamics of molecules in the solid state and is particularly useful for characterizing polymorphism. There are no published studies on the solid-state NMR analysis of this compound. Such an investigation would be valuable for identifying different crystalline forms and understanding their distinct molecular arrangements. Studies on other thiazole derivatives have demonstrated the utility of solid-state NMR in correlating crystal structure with photophysical properties. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By providing a very precise mass-to-charge ratio (m/z), HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, with a chemical formula of C₈H₇NOS₂, the theoretical exact mass can be calculated. An experimental HRMS measurement would aim to match this theoretical value, typically within a few parts per million (ppm), which would confirm the elemental composition and, by extension, the successful synthesis of the compound. While HRMS data for the exact target molecule is not published, studies on related thiazole derivatives demonstrate the routine use of this technique for structural confirmation. nih.gov

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₇NOS₂ |

| Theoretical Exact Mass (Monoisotopic) | 197.0020 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| Adduct | [M+H]⁺ |

| Calculated m/z | 198.0093 |

| Observed m/z | Data not available |

| Mass Error (ppm) | Data not available |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a "fingerprint" that is unique to its structure. This technique is sensitive to the vibrations of non-polar bonds and symmetric stretching modes, making it complementary to infrared (IR) spectroscopy.

A hypothetical Raman spectrum of this compound would exhibit characteristic peaks corresponding to the vibrations of the thiophene and thiazole rings, as well as the methanol group. Key vibrational modes would include:

Thiophene ring vibrations: C-S stretching, C=C stretching, and ring breathing modes.

Thiazole ring vibrations: C-S stretching, C=N stretching, and ring deformation modes.

Methanol group vibrations: C-O stretching and O-H bending modes.

The positions and relative intensities of these peaks would provide valuable information about the molecular structure and conformation. For example, the analysis of Raman spectra of thiophene-containing compounds has been used to study their structural properties.

Table 2: Hypothetical Characteristic Raman Shifts for this compound

| Functional Group / Moiety | Vibrational Mode | Hypothetical Raman Shift (cm⁻¹) |

| Thiophene Ring | C=C Symmetric Stretch | 1400 - 1450 |

| Thiophene Ring | C-S Symmetric Stretch | 680 - 750 |

| Thiazole Ring | C=N Stretch | 1600 - 1650 |

| Thiazole Ring | Ring Breathing | 850 - 900 |

| Methanol Group | C-O Stretch | 1000 - 1050 |

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule. The absorption spectrum reveals the wavelengths of light a molecule absorbs, which correspond to the energy required to promote an electron to a higher energy state. The emission spectrum shows the wavelengths of light emitted as the excited electron returns to the ground state.

For this compound, the UV-Vis spectrum would likely show absorption bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic thiophene and thiazole rings. The conjugation between the two heterocyclic rings would influence the position of the absorption maximum (λmax). The presence of the methanol group, being an auxochrome, might cause a slight shift in the absorption bands. Studies on similar thiophene-thiazole systems show that the electronic properties are highly dependent on the nature and position of substituents. nih.gov Information on the emission properties would indicate if the molecule is fluorescent and at what wavelengths it emits light.

Table 3: Hypothetical Electronic Absorption and Emission Data for this compound

| Parameter | Hypothetical Value |

| Solvent | Dichloromethane |

| Absorption Maximum (λmax) | Data not available |

| Molar Absorptivity (ε) | Data not available |

| Emission Maximum (λem) | Data not available |

| Quantum Yield (Φ) | Data not available |

Applications of 4 2 Thienyl 2 Thiazolylmethanol in Chemical Processes and Material Science

Catalytic Applications (as a ligand or catalyst component)

The molecular structure of 4-(2-thienyl)-2-thiazolylmethanol, featuring nitrogen and sulfur heteroatoms, suggests its potential as a ligand for transition metal catalysis. The thiazole (B1198619) and thiophene (B33073) rings can act as coordination sites for metal centers, and the hydroxyl group offers a further point of functionalization to tune the ligand's steric and electronic properties. However, there is a lack of specific studies in the scientific literature that investigate the use of this compound as a ligand or catalyst component.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Negishi)

Cross-coupling reactions are fundamental transformations in organic synthesis, and the development of efficient catalyst systems is a continuous area of research. Thiazole-containing ligands have been explored in this context. For instance, N-heterocyclic carbenes (NHCs) derived from thiazolium salts have emerged as a versatile class of ligands for transition-metal-catalyzed reactions. These thiazol-2-ylidene ligands have been shown to be highly effective in electrophilic cyclization reactions. While this demonstrates the potential of the thiazole moiety in catalysis, there are no specific reports on the use of this compound as a ligand in Suzuki, Heck, or Negishi cross-coupling reactions.

Hydrosilylation Reactions

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a significant industrial process. The reaction is often catalyzed by transition metal complexes. Lewis bases are also known to catalyze the hydrosilylation of carbonyl compounds. While compounds containing pyridyl and phosphonate (B1237965) groups have been investigated as bidentate Lewis base catalysts for the hydrosilylation of aldehydes, there is no available research on the application of this compound in hydrosilylation reactions.

Other Organometallic Catalysis

The broader field of organometallic catalysis encompasses a vast array of transformations. The structural motifs present in this compound could theoretically lend themselves to various catalytic applications. However, at present, there are no specific studies detailing its use in other areas of organometallic catalysis.

Precursor for Advanced Organic Materials

The combination of thiophene and thiazole rings in this compound suggests its potential as a building block for advanced organic materials, particularly those with interesting electronic and photophysical properties. Thiophene-based materials are well-known for their applications in organic electronics.

Monomers for Polymer Synthesis

Thiophene-containing polymers are a cornerstone of the field of conducting polymers. The synthesis of these materials often involves the polymerization of functionalized thiophene monomers. For example, thiophene-substituted 2-oxazolines have been synthesized and polymerized via cationic ring-opening polymerization to create precursors for conductive polymers. While this compound contains the requisite thiophene unit, there is no published research describing its use as a monomer for polymer synthesis.

Components in Optoelectronic Materials

Organic materials with tailored optical and electronic properties are in high demand for applications in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The extended π-conjugation possible in structures containing both thiophene and thiazole rings can lead to desirable optoelectronic properties. Research into donor-acceptor-donor molecules containing thiophene and other heterocyclic units has shown that tuning the molecular geometry can significantly impact absorption and emission spectra. Despite the potential of this compound to serve as a component in such materials, there is no specific literature available on its synthesis or incorporation into optoelectronic materials.

Role in Chemical Sensor Development (as a recognition element)

There is currently no available research or published data to suggest that this compound has been utilized as a recognition element in the development of chemical sensors. Scientific studies detailing its affinity or selectivity for specific analytes, which would be a prerequisite for its function as a sensor component, are not present in the public domain. Consequently, no data tables on its performance in sensor applications can be provided.

Applications in Synthetic Methodology Development

Information regarding the application of this compound in the development of new synthetic methodologies is not found in the existing chemical literature. While the thiazole and thiophene moieties are present in various reagents and catalysts, this specific compound has not been reported as a catalyst, ligand, or key intermediate in the advancement of synthetic organic chemistry. Therefore, no detailed research findings or data tables related to its use in synthetic methods can be compiled.

Conclusions and Future Research Directions

Summary of Current Research Status

Research on 4-(2-Thienyl)-2-thiazolylmethanol and its related thienyl-thiazole derivatives has established this class of compounds as a versatile scaffold with significant potential in medicinal chemistry and materials science. The five-membered heterocyclic thiazole (B1198619) ring is a cornerstone in the development of therapeutic agents due to its diverse pharmacological activities. nih.govanalis.com.myresearchgate.net Thiazole derivatives are known to exhibit a wide array of biological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. kuey.net The current body of research indicates that the synthesis of various derivatives is actively being pursued to explore and enhance these biological activities. analis.com.my Synthetic methodologies, such as the Hantzsch thiazole synthesis and its variations, are well-established for creating the core thiazole structure, which can then be further modified. sysrevpharm.org The primary focus of existing research has been on the synthesis and subsequent screening of these compounds for various biological activities, generating a substantial library of structure-activity relationship (SAR) data.

Identified Gaps in Knowledge and Unexplored Avenues

Despite the breadth of research on thiazole derivatives, specific knowledge gaps concerning this compound itself remain. While the broader class of thienyl-thiazoles has been investigated, detailed studies focusing specifically on the physicochemical properties, reaction kinetics, and degradation pathways of this particular compound are not extensively documented in publicly available literature.